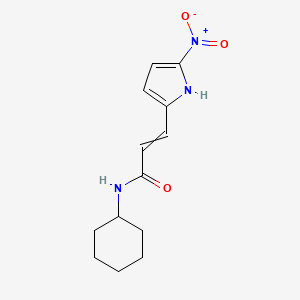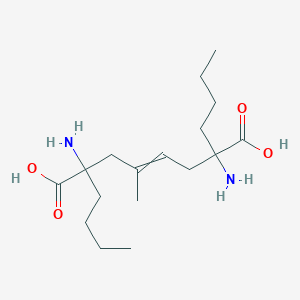
2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid is a chemical compound with the molecular formula C17H32N2O4. It is characterized by its unique structure, which includes two amino groups, two butyl groups, and a methyloctenedioic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and batch processing. The use of advanced purification methods, such as recrystallization and chromatography, ensures the compound’s high purity for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives, oxidized forms, and reduced amine compounds .
Scientific Research Applications
2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical processes. The exact pathways and targets are still under investigation, but its reactivity and functional groups suggest potential interactions with nucleic acids and proteins .
Comparison with Similar Compounds
2,7-Diamino-2,7-diethyl-4-methyloct-4-enedioic acid: Similar structure with ethyl groups instead of butyl groups.
2,2′-Diamino-4,4′-stilbenedicarboxylic acid: Different backbone structure but similar functional groups.
Uniqueness: 2,7-Diamino-2,7-dibutyl-4-methyloct-4-enedioic acid is unique due to its specific combination of butyl groups and methyloctenedioic acid backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
62377-98-4 |
|---|---|
Molecular Formula |
C17H32N2O4 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,7-diamino-2,7-dibutyl-4-methyloct-4-enedioic acid |
InChI |
InChI=1S/C17H32N2O4/c1-4-6-9-16(18,14(20)21)11-8-13(3)12-17(19,15(22)23)10-7-5-2/h8H,4-7,9-12,18-19H2,1-3H3,(H,20,21)(H,22,23) |
InChI Key |
COWQZFZHKMJHRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C(C)CC(CCCC)(C(=O)O)N)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Bis[(6-chloro-1,3-benzothiazol-2-yl)]-N''-ethylguanidine](/img/structure/B14531622.png)
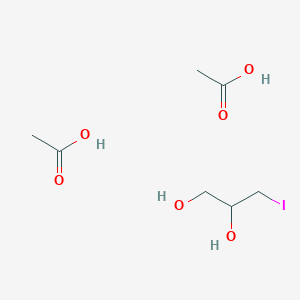
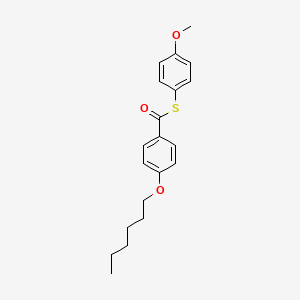
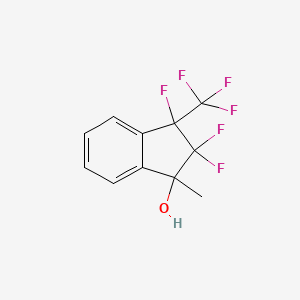
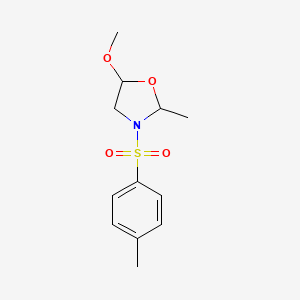
![1-(Hexyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14531656.png)
![[3-(tert-Butylsulfanyl)prop-1-en-1-yl]benzene](/img/structure/B14531659.png)
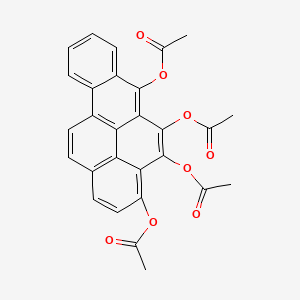

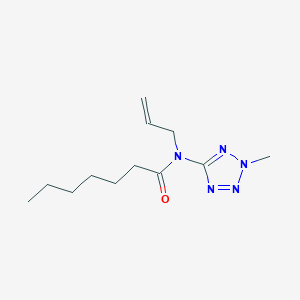
![N,N'-Bis[(4-chloro-1,3-benzothiazol-2-yl)]-N''-methylguanidine](/img/structure/B14531685.png)
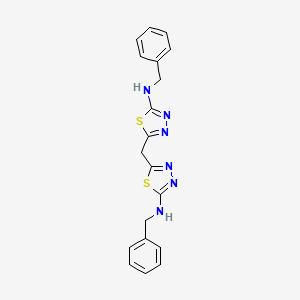
![9-(2-Methylpropyl)-2,4-diphenyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B14531700.png)
